![molecular formula C13H18BrNS B13225608 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated piperidine derivatives.
Substitution: Piperidine derivatives with different substituents replacing the bromine atom.
科学研究应用
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine
- 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine
- 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine
Uniqueness
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of piperidine derivatives.
属性
分子式 |
C13H18BrNS |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C13H18BrNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2 |
InChI 键 |
YJEGDPYEKJQVJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


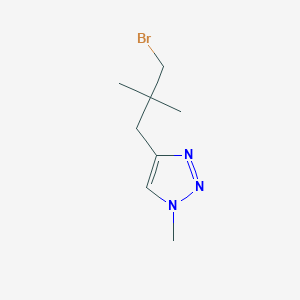
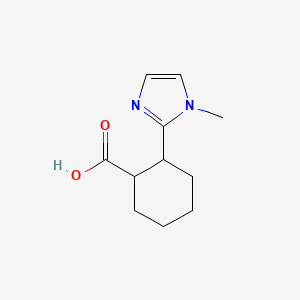
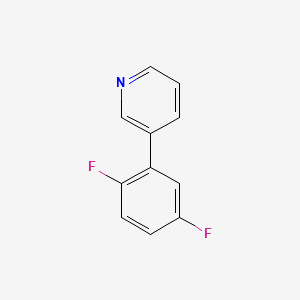
amine](/img/structure/B13225563.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
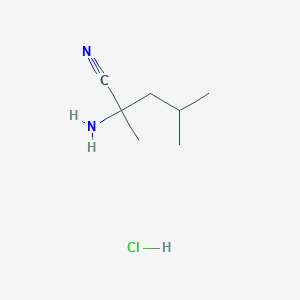
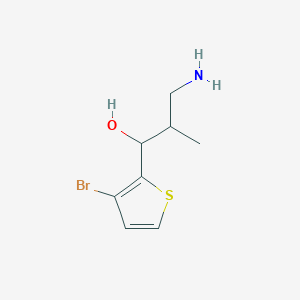
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)

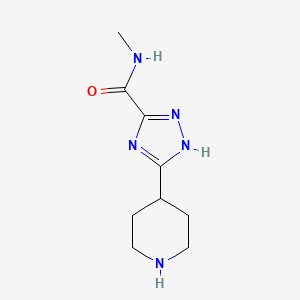
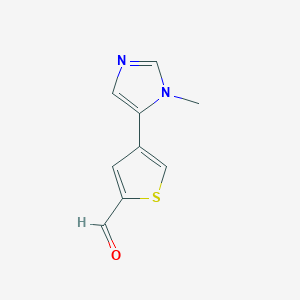

![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
